9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine
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Overview
Description
9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine is a complex organic compound that belongs to the class of acridine derivatives. . This compound features a unique structure that includes an acridine core substituted with a phenylethenyl group and diamine functionalities, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylethenyl group: This step often involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the phenylethenyl moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the phenylethenyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine core or the phenylethenyl moiety.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound also inhibits topoisomerase enzymes, which are crucial for DNA replication and repair . These actions lead to the induction of apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Comparison with Similar Compounds
Similar compounds to 9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine include:
9-Phenylacridine: This compound shares the acridine core but lacks the phenylethenyl and diamine groups.
Amsacrine: A well-known acridine derivative used in chemotherapy.
Triazoloacridone: Another acridine derivative with potent anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
36207-53-1 |
---|---|
Molecular Formula |
C27H21N3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
9-[4-(2-phenylethenyl)phenyl]acridine-2,7-diamine |
InChI |
InChI=1S/C27H21N3/c28-21-12-14-25-23(16-21)27(24-17-22(29)13-15-26(24)30-25)20-10-8-19(9-11-20)7-6-18-4-2-1-3-5-18/h1-17H,28-29H2 |
InChI Key |
LFGIECRLEJTVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=C4C=C(C=CC4=NC5=C3C=C(C=C5)N)N |
Origin of Product |
United States |
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